Methyl 3-amino-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-amino-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H8F3NO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group, a trifluoromethyl group, and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(trifluoromethyl)benzoate typically involves multiple steps. One common method starts with the nitration of methyl 4-(trifluoromethyl)benzoate to introduce a nitro group. This is followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst . Another method involves the direct amination of methyl 4-(trifluoromethyl)benzoate using ammonia or an amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and choice of solvent, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as halides, alcohols, or amines.
Major Products Formed
Oxidation: Methyl 3-nitro-4-(trifluoromethyl)benzoate.
Reduction: Methyl 3-amino-4-methylbenzoate.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-4-(trifluoromethyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(trifluoromethyl)benzoate depends on its specific application. In drug development, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target . The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylbenzoate: Similar structure but lacks the trifluoromethyl group.
Methyl 4-(trifluoromethyl)benzoate: Lacks the amino group.
Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate: Contains an additional methoxy group.
Uniqueness
Methyl 3-amino-4-(trifluoromethyl)benzoate is unique due to the presence of both an amino group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .
Properties
IUPAC Name |
methyl 3-amino-4-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-3-6(7(13)4-5)9(10,11)12/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESWYDYJQMSAOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568331 | |
Record name | Methyl 3-amino-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126541-82-0 | |
Record name | Methyl 3-amino-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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